

Application Notes: Quantifying Cellular ATP Depletion in Response to IMT1B Treatment

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Compound of Interest

Compound Name: *IMT1B*

Cat. No.: *B8144534*

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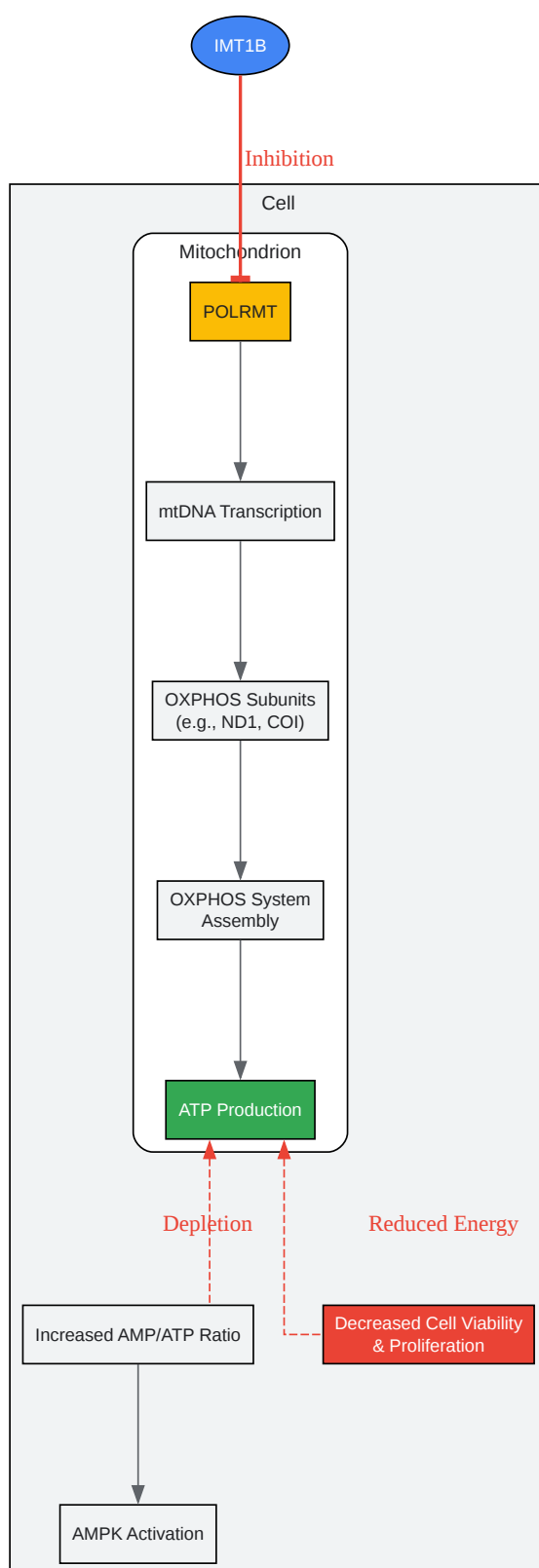
Introduction

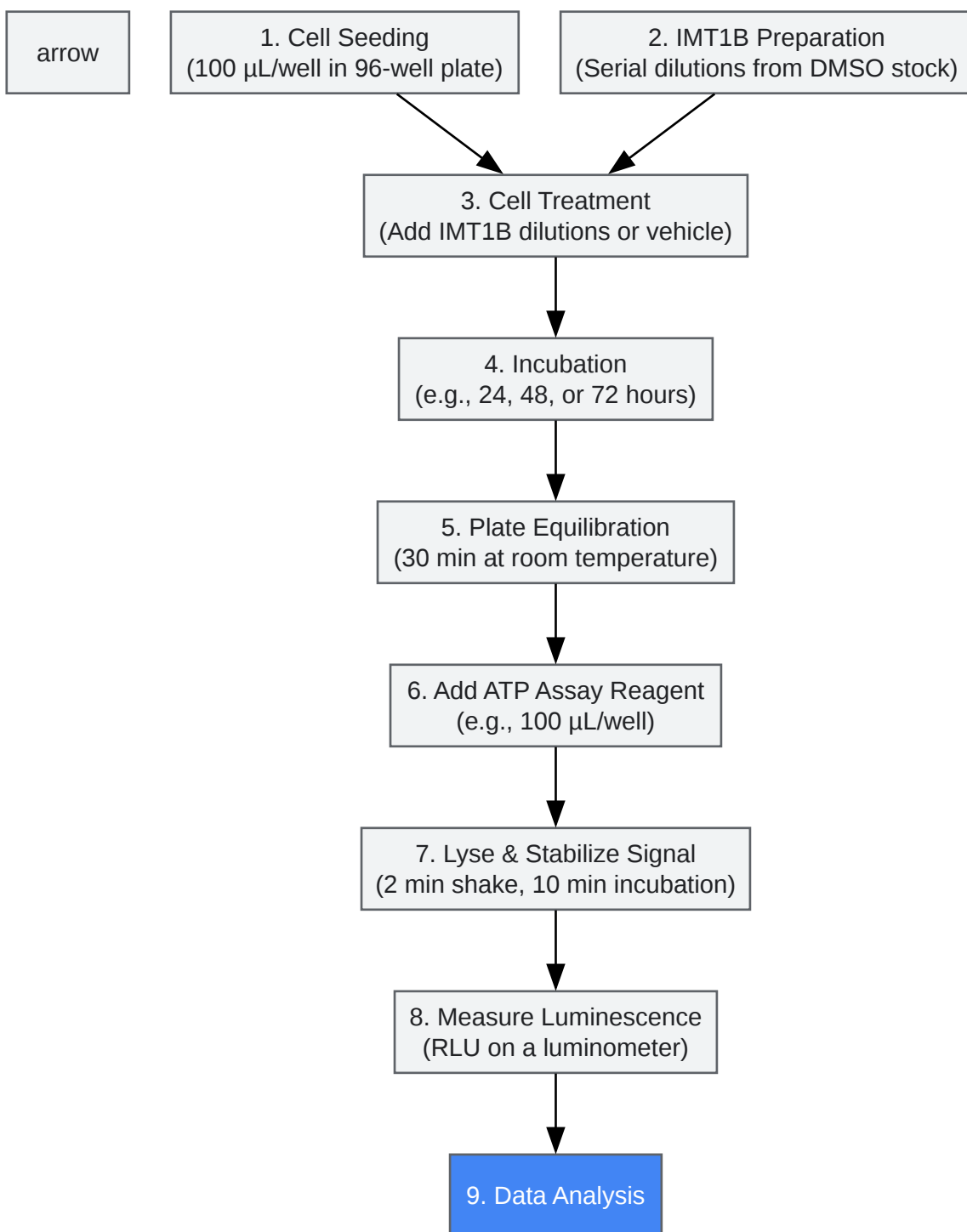
IMT1B is an orally active, specific, and noncompetitive allosteric inhibitor of the mitochondrial RNA polymerase (POLRMT).[1][2] By binding to POLRMT, **IMT1B** induces a conformational change that blocks substrate binding and inhibits mitochondrial DNA (mtDNA) transcription in a dose-dependent manner.[1] Since mtDNA encodes essential protein subunits for the oxidative phosphorylation (OXPHOS) system, **IMT1B** treatment effectively impairs mitochondrial respiration and, consequently, cellular ATP production.[3][4] This disruption of cellular energetics leads to an increase in the AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1]

Given its mechanism of action, measuring intracellular ATP levels is a primary method for assessing the biological activity and potency of **IMT1B**. A decline in cellular ATP serves as a direct and sensitive indicator of the compound's on-target effect. The most common and highly sensitive method for quantifying ATP is the firefly luciferase-based bioluminescent assay.[5][6] [7] This assay utilizes the luciferase enzyme to catalyze the oxidation of D-luciferin in the presence of ATP, generating a light signal that is directly proportional to the amount of ATP present.[8][9]

These application notes provide a detailed protocol for treating cells with **IMT1B** and subsequently measuring changes in intracellular ATP levels using a luciferase-based assay.

Key Signaling Pathway & Mechanism of Action





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